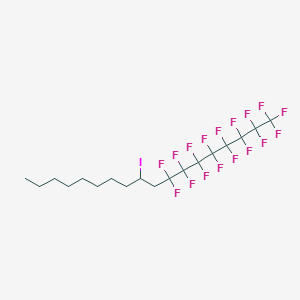

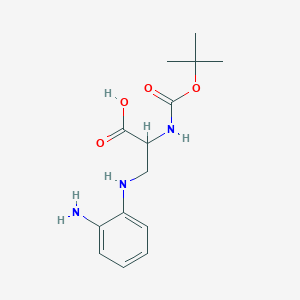

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, also known as BDE, is an organostannane compound which is a derivative of the element tin. BDE is a stable compound which has a wide range of applications in both scientific research and industrial processes. BDE is an important reagent for the synthesis of various organofluorine compounds, which are widely used in the pharmaceutical and agrochemical industries. BDE has also been used in the synthesis of a variety of organic compounds, such as polymers and surfactants.

Wissenschaftliche Forschungsanwendungen

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organofluorine compounds, which are used in the pharmaceutical and agrochemical industries. (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has also been used as a catalyst for the synthesis of a variety of organic compounds, such as polymers and surfactants. In addition, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has been used in the synthesis of a variety of organometallic compounds, such as organotin compounds and organozirconium compounds.

Wirkmechanismus

The mechanism of action of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is not yet fully understood. However, it is believed that the reaction of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane with organofluorine compounds is catalyzed by the formation of a tin-carbon bond. This tin-carbon bond is believed to be stabilized by the presence of the difluoroethylene moiety, which allows the tin-carbon bond to be formed more easily than in other organostannane compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are not yet fully understood. However, it is believed that (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane may have some effects on the human body, as it has been shown to be toxic to animals in high doses. Furthermore, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has been shown to be a skin irritant, and it has been linked to reproductive toxicity in animals.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in laboratory experiments is its stability. (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is a stable compound which can be stored for long periods of time without significant degradation. Furthermore, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is relatively easy to synthesize, making it a suitable reagent for a variety of laboratory experiments. However, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane should be handled with caution, as it is toxic and can be a skin irritant.

Zukünftige Richtungen

The potential applications of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of organofluorine compounds using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane. In addition, further research may be conducted to better understand the biochemical and physiological effects of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane on humans and other organisms. Furthermore, further studies may be conducted to identify new applications for (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, such as in the synthesis of organometallic compounds. Finally, further research may be conducted to develop safer methods for the handling and storage of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in the laboratory.

Synthesemethoden

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be synthesized from the reaction of 1,2-difluoroethane and butyl stannane in the presence of a catalyst, such as titanium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80°C. The reaction produces a mixture of the desired product, (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, and byproducts, such as 1,2-difluoroethane and butyl tin. The mixture is then purified by distillation to obtain pure (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butan-2-ol", "1,2-difluoroethylene", "Triethylamine", "Tin tetrachloride", "Sodium iodide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of Butan-2-ol to Butan-2-yl chloride using thionyl chloride", "Step 2: Reaction of Butan-2-yl chloride with 1,2-difluoroethylene in the presence of triethylamine to form (Butan-2-yl)(1,2-difluoroethenyl)carbamate", "Step 3: Conversion of (Butan-2-yl)(1,2-difluoroethenyl)carbamate to (Butan-2-yl)(1,2-difluoroethenyl)stannane using tin tetrachloride and sodium iodide", "Step 4: Purification of (Butan-2-yl)(1,2-difluoroethenyl)stannane using sodium bicarbonate and methanol", "Step 5: Isolation of (Butan-2-yl)(1,2-difluoroethenyl)lambda~2~-stannane by treating (Butan-2-yl)(1,2-difluoroethenyl)stannane with hydrochloric acid in diethyl ether" ] } | |

CAS-Nummer |

176506-83-5 |

Produktname |

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane |

Molekularformel |

C6H10F2Sn |

Molekulargewicht |

238.85 g/mol |

IUPAC-Name |

butan-2-yl(1,2-difluoroethenyl)tin |

InChI |

InChI=1S/C4H9.C2HF2.Sn/c1-3-4-2;3-1-2-4;/h3H,4H2,1-2H3;1H; |

InChI-Schlüssel |

JDCBAZLWULHXFS-UHFFFAOYSA-N |

SMILES |

CCC(C)[Sn]C(=CF)F |

Kanonische SMILES |

CCC(C)[Sn]C(=CF)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)

![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)

![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)